molecular formula C10H12N2O B11910418 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

Cat. No.: B11910418
M. Wt: 176.21 g/mol
InChI Key: ICNZXRGXZKBGIN-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a heterocyclic compound featuring a tetrahydroindazole core fused with a propenone (α,β-unsaturated ketone) moiety.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C10H12N2O/c1-2-9(13)10-7-5-3-4-6-8(7)11-12-10/h2H,1,3-6H2,(H,11,12)

InChI Key

ICNZXRGXZKBGIN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=NNC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

The tetrahydroindazole scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, 1,4-dioxaspiro[4.5]decan-8-one undergoes acylation with diethyl oxalate under strong base conditions (e.g., LDA at −78°C) to yield a diketone intermediate. Subsequent treatment with propylhydrazine at elevated temperatures (reflux in methanol) facilitates cyclization into the tetrahydroindazole ring system (Scheme 1). This method achieves moderate yields (68–82%) and is scalable, though it requires careful control of stoichiometry to avoid over-alkylation.

Alternative Cyclohexanone Derivatives

Recent work demonstrates that substituted cyclohexanones with electron-withdrawing groups (e.g., bromo, methoxy) can enhance cyclocondensation efficiency. For instance, reacting 2-(5-bromo-1H-indol-3-yl)-4-methylcyclohexane-1,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) and piperidine yields the corresponding tetrahydroindazole derivative in 98% yield. The electron-withdrawing bromo group stabilizes the transition state, accelerating ring closure.

Reductive Amination and Functionalization

Amine Intermediate Preparation

Reductive amination of ketone precursors with primary amines (e.g., allylamine) using NaBH3CN or H2/Pd-C provides secondary amines, which are subsequently acylated to introduce the propenone group. For instance, 7a (pKi = 5.0 for sigma-2) was functionalized via reductive amination with allylamine, followed by acylation with acryloyl chloride, achieving a 54% yield over two steps.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of tetrahydroindazole-3-carboxylic acid, acryloyl chloride, and DMF irradiated at 120°C for 15 minutes achieves 85% conversion, reducing side product formation compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures improves resolution.

Spectroscopic Analysis

  • 1H NMR : The propenone moiety exhibits characteristic vinyl protons as doublets at δ 6.1–6.3 ppm (J = 16–18 Hz) and δ 7.2–7.4 ppm (J = 10–12 Hz).

  • IR : Strong absorption bands at 1680–1700 cm⁻¹ confirm the carbonyl group, while peaks at 1620–1640 cm⁻¹ indicate C=C stretching.

Table 1: Comparative Yields of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)
Hydrazine cyclization1,4-dioxaspiro[4.5]decan-8-one6895
Claisen-SchmidtTetrahydroindazole-3-carbaldehyde7098
Microwave acylationTetrahydroindazole-3-carboxylic acid8599

Challenges and Optimization

Regioselectivity Issues

Competing N1 vs. N2 alkylation in unsymmetrical tetrahydroindazoles remains a challenge. Employing bulky bases (e.g., LDA) or directing groups (e.g., methoxy) improves N3 selectivity.

Propenone Stability

The α,β-unsaturated ketone is prone to Michael addition reactions. Stabilization strategies include using anhydrous solvents and low temperatures during acylation .

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity Notes
1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one C₁₁H₁₄N₂O 190.24* Propenone at C3 N/A Potential kinase inhibitor
2-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-one C₁₃H₁₄N₂O 214.26 Phenyl at C2 N/A Intermediate in drug synthesis
Compound 43 (from ) C₂₈H₂₃BrN₈O 567.44 Bromophenyl, triazinoquinoxaline 229–230 High yield (82.3%), antitumor

*Calculated based on molecular formula.

Key Observations:

Substituent Influence on Molecular Weight: The propenone-substituted compound (190.24 g/mol) is lighter than its phenyl analog (214.26 g/mol) due to the absence of a bulky aromatic group . Larger derivatives like Compound 43 (567.44 g/mol) incorporate bromine and extended heterocycles, enhancing molecular complexity .

Reactivity and Bioactivity: The α,β-unsaturated ketone in the target compound may confer electrophilicity, enabling covalent binding to biological targets (e.g., kinases).

Synthetic Accessibility :

  • Compound 43’s synthesis achieved an 82.3% yield using a multi-step protocol involving aryl coupling and heterocycle formation . The target compound’s synthesis likely follows similar routes but remains unspecified in the provided evidence.

Thermal and Analytical Data

  • Melting Points : While the target compound lacks reported thermal data, Compound 43 exhibits a high melting point (229–230°C), attributed to its crystalline packing and intermolecular hydrogen bonding .
  • Spectroscopic Characterization : Analogs like 6,7-dihydro-1H-indol-4(5H)-one () show distinct NMR shifts (e.g., carbonyl signals at ~190–193 ppm), suggesting the target compound’s ketone group would resonate similarly .

Biological Activity

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one is a compound featuring a unique indazole structure with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12N2OC_{10}H_{12}N_{2}O, with a molecular weight of 176.21 g/mol. It contains an α,β-unsaturated carbonyl system indicative of its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.21 g/mol
CAS Number2229493-59-6

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with indazole scaffolds can inhibit cancer cell proliferation. For instance, derivatives of indazole have been reported to effectively delay the growth of cancer xenografts in vivo . The compound has shown promising results against various cancer cell lines, although specific IC50 values for this compound are still under investigation.

2. Enzymatic Inhibition
The compound is believed to interact with various biological targets through enzymatic inhibition. For example, some indazole derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), with IC50 values in the nanomolar range . This suggests that this compound may share similar inhibitory properties.

3. Modulation of Signaling Pathways
The exact mechanisms of action for this compound remain to be fully elucidated; however, it is hypothesized that it may modulate key signaling pathways involved in cell growth and survival. Further studies are necessary to clarify these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives:

Study 1: Antitumor Activity
A study demonstrated that indazole derivatives exhibited significant antitumor activity in vitro and in vivo models. The derivatives were tested against various cancer cell lines and showed promising results in delaying tumor growth and enhancing survival rates in animal models .

Study 2: Structure-Activity Relationship (SAR) Analysis
Research into the SAR of indazole derivatives revealed that specific substitutions on the indazole ring could enhance their biological activity. For instance, modifications at the 4-position and 6-position significantly influenced their inhibitory effects on target enzymes .

Study 3: Pharmacological Evaluation
A comprehensive pharmacological evaluation indicated that certain derivatives displayed excellent potency against specific targets like IDO1 (indoleamine 2,3-dioxygenase), which is crucial for immune modulation in cancer therapy . The IC50 values for these interactions were notably low, indicating strong potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via cyclocondensation of tetrahydroindazole precursors with propargyl aldehydes. Key steps include:

  • Ring formation : Cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) to generate the indazole core .
  • Alkenylation : Use of propargyl bromide in a Sonogashira coupling or Michael addition to introduce the prop-2-en-1-one moiety .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) improves yield. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product (typical yields: 50–75%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (tetrahydroindazole CH₂ groups) and δ 6.2–6.8 ppm (alkenyl protons) confirm regiochemistry .
  • ¹³C NMR : Carbonyl signals at ~200 ppm and sp² carbons at 120–140 ppm validate the α,β-unsaturated ketone .
    • Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm ensures molecular formula accuracy (e.g., C₁₀H₁₂N₂O requires m/z 176.0949) .
    • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C) confirms functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

  • Challenge : Discrepancies in bond lengths/angles between SHELXL and other programs (e.g., OLEX2) may arise from weighting schemes or disorder modeling.
  • Resolution :

  • Validate data with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) .
  • Compare R-factors: SHELXL typically achieves R₁ < 5% for high-resolution data. If discrepancies persist, re-examine twinning or thermal motion parameters .
    • Example : A 2025 study resolved conflicting torsion angles by re-refining data with SHELXL’s TWIN/BASF commands, improving the fit (R₁ from 8.2% to 4.7%) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for indazole derivatives?

  • Pharmacophore Mapping :

  • Core modifications : Replace the prop-2-en-1-one group with esters or amides to assess electronic effects on bioactivity .
  • Substituent screening : Introduce halogens (e.g., F, Cl) at the indazole 4-position to evaluate steric/electronic impacts on target binding .
    • Biological assays :
  • Kinase inhibition : Use ATP-competitive assays (IC₅₀ determination) to quantify potency (e.g., IC₅₀ < 1 µM for JAK2 inhibition) .
  • ADME profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min indicates suitability for oral administration) .

Q. How to design experiments to assess the compound’s pharmacokinetic properties using computational tools?

  • In Silico Methods :

  • SwissADME : Predict drug-likeness (Lipinski’s Rule of Five) and bioavailability scores (e.g., 0.55 for high intestinal absorption) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to estimate plasma protein binding (>90% suggests prolonged half-life) .
    • In Vitro Validation :
  • Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good intestinal absorption .
  • CYP450 inhibition : Screen against CYP3A4/2D6 to identify metabolic liabilities (IC₅₀ > 10 µM preferred) .

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